Benzyl 1-indolinecarboxylate Benzyl 1-indolinecarboxylate
Brand Name: Vulcanchem
CAS No.: 132431-12-0
VCID: VC21489849
InChI: InChI=1S/C16H15NO2/c18-16(19-12-13-6-2-1-3-7-13)17-11-10-14-8-4-5-9-15(14)17/h1-9H,10-12H2
SMILES: C1CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Molecular Formula: C16H15NO2
Molecular Weight: 253.29g/mol

Benzyl 1-indolinecarboxylate

CAS No.: 132431-12-0

Cat. No.: VC21489849

Molecular Formula: C16H15NO2

Molecular Weight: 253.29g/mol

* For research use only. Not for human or veterinary use.

Benzyl 1-indolinecarboxylate - 132431-12-0

Specification

CAS No. 132431-12-0
Molecular Formula C16H15NO2
Molecular Weight 253.29g/mol
IUPAC Name benzyl 2,3-dihydroindole-1-carboxylate
Standard InChI InChI=1S/C16H15NO2/c18-16(19-12-13-6-2-1-3-7-13)17-11-10-14-8-4-5-9-15(14)17/h1-9H,10-12H2
Standard InChI Key NWNPYJBRVCYRMG-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Benzyl 1-indolinecarboxylate is an indoline derivative characterized by a benzyl group attached to a carbamate functionality at the nitrogen of the indoline ring. The compound possesses several key identifiers that distinguish it in chemical databases and literature:

ParameterValue
CAS Number132431-12-0
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
IUPAC Namebenzyl 2,3-dihydroindole-1-carboxylate
InChIInChI=1S/C16H15NO2/c18-16(19-12-13-6-2-1-3-7-13)17-11-10-14-8-4-5-9-15(14)17/h1-9H,10-12H2
InChI KeyNWNPYJBRVCYRMG-UHFFFAOYSA-N
SMILESC1CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

The compound is also known by several synonyms:

  • Benzyl 2,3-dihydroindole-1-carboxylate

  • Benzyl 2,3-dihydro-1H-indole-1-carboxylate

  • Phenylmethyl 2,3-dihydro-1H-indole-1-carboxylate

  • Benzyl indoline-1-carboxylate

It is important to distinguish this compound from structurally similar compounds such as benzyl 1H-indole-3-carboxylate (CAS: 148357-04-4) and 1-benzyl-1H-indole-3-carboxylic acid, which have different substitution patterns and potentially different biological activities .

Physical and Chemical Properties

Benzyl 1-indolinecarboxylate exhibits distinctive physical and chemical properties that influence its handling, storage, and applications in research settings:

PropertyCharacteristic
Physical StateSolid
SolubilitySoluble in common organic solvents including dichloromethane, ethanol, and DMSO
StabilityStable under standard laboratory conditions
ReactivityMay react with strong oxidizing agents
Storage ConditionsRoom temperature, in tightly closed containers

The chemical reactivity of benzyl 1-indolinecarboxylate is primarily determined by its functional groups. The carbamate linkage is susceptible to hydrolysis under strongly acidic or basic conditions. The benzyl group can undergo hydrogenolysis with catalytic hydrogenation, potentially providing a route to deprotected indoline derivatives. The indoline core itself can participate in various substitution reactions, particularly at the C2 and C3 positions .

Hazard CategoryClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity (single exposure)Category 3, Respiratory system

Hazard Statements

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures

When handling this compound, the following precautions should be observed:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray (P261)

  • Wash thoroughly after handling (P264)

  • Use only in well-ventilated areas (P271)

  • Wear protective gloves, eye protection, and face protection (P280)

  • IF ON SKIN: Wash with plenty of water (P302+P352)

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340)

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing (P305+P351+P338)

Structural Relationships and Comparative Analysis

Benzyl 1-indolinecarboxylate shares structural similarities with several other compounds, which may inform our understanding of its properties and potential applications:

Comparison with Related Compounds

CompoundStructural DifferenceCAS NumberNotable Distinctions
Benzyl 1H-indole-3-carboxylateContains indole (unsaturated) core rather than indoline; carboxylate at 3-position148357-04-4More rigid structure; different electronic properties due to aromaticity
1-Benzyl-1H-indole-3-carboxylic acidDirect benzyl attachment to nitrogen; carboxylic acid at 3-position860360-11-8Higher acidity; different H-bonding capabilities
Benzyl 2-(hydroxymethyl)-1-indolinecarboxylateAdditional hydroxymethyl group at position 2135829-04-8Enhanced hydrogen bonding capability; different solubility profile

The subtle structural differences between these related compounds can significantly impact their physical properties, chemical reactivity, and biological activities .

Structure-Activity Relationships

The indoline scaffold serves as a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. The specific substitution pattern in benzyl 1-indolinecarboxylate—with the carbamate functionality at the nitrogen position—affects:

Analytical Methods and Characterization

Several analytical techniques are employed for the identification and characterization of benzyl 1-indolinecarboxylate:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of benzyl 1-indolinecarboxylate. Key spectral features include:

  • ¹H NMR signals at approximately δ 5.2-5.3 ppm for the benzyl methylene protons

  • Complex aromatic signals in the region of δ 7.0-7.4 ppm for both the indoline and benzyl aromatic protons

  • Signals at approximately δ 3.0-4.0 ppm for the indoline methylene protons

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as primary methods for purity assessment and quantitative analysis. These techniques allow for the separation of benzyl 1-indolinecarboxylate from potential synthetic impurities or degradation products.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak at m/z 253 corresponds to the molecular weight of benzyl 1-indolinecarboxylate. Characteristic fragmentation patterns include the loss of the benzyloxy moiety.

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